HDAC2 Inhibitory Potency: Quantified Affinity of CAS 1049542-22-4 Compared to Broad-Spectrum Reference Inhibitors
The sole publicly available quantitative bioactivity measurement for CAS 1049542-22-4 is an IC50 of 205 nM against recombinant human HDAC2, as recorded in ChEMBL-curated BindingDB entry BDBM50525180 [1]. In the same dataset, the compound demonstrated an IC50 of 136 nM against the HDAC3/NCOR1 complex and an IC50 exceeding 32,000 nM (>32 µM) against HDAC6 [1]. This profile—submicromolar potency against Class I HDACs (HDAC2, HDAC3) with negligible activity against Class IIb HDAC6—contrasts with the pan-HDAC reference inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which inhibits HDAC2, HDAC3, and HDAC6 with IC50 values generally below 100 nM [2]. While the precise SMILES-to-CAS mapping for BDBM50525180 remains to be independently confirmed in a peer-reviewed publication, the dataset indicates a potential isoform selectivity advantage that distinguishes 1049542-22-4 from nonselective zinc-binding hydroxamate chemotypes.
| Evidence Dimension | HDAC isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC2 IC50: 205 nM; HDAC3/NCOR1 IC50: 136 nM; HDAC6 IC50: >32,000 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC2 IC50 ~30 nM; HDAC3 IC50 ~20 nM; HDAC6 IC50 ~20 nM (approximate consensus values from literature) |
| Quantified Difference | 1049542-22-4 is approximately 7-fold less potent against HDAC2 vs. SAHA but exhibits >150-fold selectivity for HDAC2 over HDAC6; SAHA shows essentially no selectivity across isoforms |
| Conditions | Recombinant human enzymes; HDAC2 and HDAC3/NCOR1 assays used FLUOR DE LYS substrates with 10 min preincubation; HDAC6 assay used His-tagged enzyme expressed in baculovirus-infected insect cells |
Why This Matters
For scientists procuring tool compounds for epigenetic target deconvolution, a compound with measurable selectivity for Class I over Class IIb HDACs (even with modest absolute potency) offers a differentiated pharmacological fingerprint compared to pan-inhibitors, reducing the confounding effects of multi-isoform target engagement.
- [1] BindingDB entry BDBM50525180, curated by ChEMBL. HDAC2 IC50: 205 nM; HDAC3/NCOR1 IC50: 136 nM; HDAC6 IC50: >3.20E+4 nM. Beijing University of Chemical Technology. View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. doi:10.1038/nbt1272. Provides reference HDAC isoform inhibition profile of SAHA. View Source
